5-(4-Acetylphenyl)-3-hydroxypyridine

Computational chemistry Medicinal chemistry Lead optimization

This 5-(4-acetylphenyl) regioisomer provides a distinct meta-hydroxypyridine geometry (TPSA 50.2 Ų, XLogP3 1.8) that is orthogonal to 2-hydroxy variants, ensuring accurate hydrogen-bond donor orientation in target engagement. The para-acetylphenyl group serves as a versatile electron-deficient coupling partner for Pd-catalyzed reactions, with the ≥95% purity minimizing side products. It is also suitable for immobilization as a novel metal-chelating stationary phase. Procure this specific isomer to avoid synthetic failure and ensure reproducible biological results.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 1261908-01-3
Cat. No. B6366565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Acetylphenyl)-3-hydroxypyridine
CAS1261908-01-3
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O
InChIInChI=1S/C13H11NO2/c1-9(15)10-2-4-11(5-3-10)12-6-13(16)8-14-7-12/h2-8,16H,1H3
InChIKeyULIXGKJYMZPXRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Acetylphenyl)-3-hydroxypyridine (CAS 1261908-01-3): Chemical Identity and Baseline Characterization for Scientific Procurement


5-(4-Acetylphenyl)-3-hydroxypyridine (IUPAC: 1-[4-(5-hydroxypyridin-3-yl)phenyl]ethanone) is a synthetic heterocyclic building block belonging to the aryl-substituted 3-hydroxypyridine class. It is defined by a pyridine core bearing a hydroxyl group at the 3-position and a 4-acetylphenyl substituent at the 5-position, yielding a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol [1]. The compound is cataloged under PubChem CID 53217711 and DSSTox Substance ID DTXSID60682740, and is typically procured for use as a synthetic intermediate in medicinal chemistry and agrochemical research [1].

Why Generic Substitution of 5-(4-Acetylphenyl)-3-hydroxypyridine Is Not Advisable Without Quantitative Verification


The 5-(4-acetylphenyl) regioisomer occupies a distinct chemical and structural space relative to its 2‑hydroxy, 4‑hydroxy, and 3‑acetyl positional isomers (e.g., 5-(4-acetylphenyl)-2-hydroxypyridine, CAS 1111109-35-3; 3-(3-acetylphenyl)-2-hydroxypyridine, CAS 1261937-54-5) [1]. The geometric placement of the hydroxyl and acetyl moieties directly dictates hydrogen-bonding capacity, metal-chelating ability, and electronic distribution at the pyridine nitrogen—parameters that critically govern downstream reactivity in Suzuki couplings, amide bond formations, or target-engagement assays. Interchanging isomers without quantitative binding, catalytic, or physicochemical data therefore risks synthetic failure, altered selectivity profiles, or irreproducible biological results. The following evidence guide identifies the specific quantitative differentiators available for this compound.

Quantitative Evidence Guide for 5-(4-Acetylphenyl)-3-hydroxypyridine: Head-to-Head and Class-Inference Data


Electronic and Steric Property Differentiation via Computed Physicochemical Descriptors

In the absence of published comparative bioassay data for the exact compound, the computed ligand properties from PubChem provide the only reproducible, quantitative basis for differentiating 5-(4-acetylphenyl)-3-hydroxypyridine from its closest regioisomers. The target compound exhibits a topological polar surface area of 50.2 Ų, a computed XLogP3-AA of 1.8, and a hydrogen-bond donor count of 1 [1]. By contrast, the 2-hydroxypyridine isomer (CAS 1111109-35-3) also has TPSA ~50.2 Ų but differs in intramolecular hydrogen-bonding propensity due to the ortho relationship between the ring nitrogen and the hydroxyl group, potentially reducing its effective H-bond donor strength relative to the 3‑hydroxy isomer [2]. These computed differences in logP and H-bond donor topology can influence solubility, membrane permeability, and target binding in fragment-based screening, making the 3‑hydroxy regioisomer a distinct starting point for optimization.

Computational chemistry Medicinal chemistry Lead optimization

Acetylphenyl Substituent Position Dictates Conformational and Reactivity Space

The exact attachment point of the acetylphenyl group on the pyridine ring creates a measurable difference in the dihedral angle between the two aromatic rings, impacting π‑stacking and conjugation. For the target compound, the 5‑(4‑acetylphenyl) substitution places the electron-withdrawing acetyl group para to the phenyl-pyridine bond, maximizing resonance conjugation with the pyridine π‑system relative to a meta-acetylphenyl isomer. This resonance differential can be quantified by calculated HOMO–LUMO gap differences or experimental UV-Vis absorption shifts, though direct spectroscopic comparison data for this exact compound have not been published. The difference is further evident in the calculated XLogP3-AA value of 1.8, which is expected to shift by approximately ±0.3 units when moving to the 3‑acetylphenyl isomer, based on fragment-based logP component increments [1][2].

Organic synthesis Structure-activity relationship Catalysis

Purity Specification as a Procurement Differentiator: 95% Minimum vs. Unspecified Analogues

The commercially available form of 5-(4-acetylphenyl)-3-hydroxypyridine is consistently specified at a minimum purity of 95% (HPLC or NMR), whereas several regioisomeric analogues (e.g., 5-(3‑acetylphenyl)-3-hydroxypyridine, CAS not disclosed) are often offered without a declared purity threshold [1]. This explicit purity commitment reduces the risk of regioisomeric contamination that could confound biological assays or cross-coupling reactions. In contrast, the 2‑hydroxy isomer (CAS 1111109-35-3) is also listed at 95%, providing a comparable baseline, but the 3‑hydroxy substitution pattern offers superior chelation potential for metal ions (e.g., Fe³⁺, Cu²⁺) due to the nitrogen-hydroxyl distance, making the 95% purity specification particularly critical for metal‑sensitive applications [2].

Quality control Analytical chemistry Procurement

Recommended Procurement Scenarios for 5-(4-Acetylphenyl)-3-hydroxypyridine Based on Quantitative Evidence


Fragment-Based Screening Libraries Requiring a Defined Hydrogen-Bond Donor Vector

In fragment-based drug discovery, the 3‑hydroxypyridine motif provides a hydrogen-bond donor orientation that is orthogonal to that of the 2‑hydroxy isomer. Procurement of the 95%‑pure 5-(4-acetylphenyl) derivative ensures that the acetyl group does not interfere with the intended donor geometry, as predicted by the computed TPSA of 50.2 Ų and XLogP3 of 1.8 [1]. This compound is recommended when the target protein crystallography indicates a preference for meta‑positioned hydroxyl donors.

Synthesis of Kinase-Focused Compound Libraries via Suzuki Coupling

The para‑acetylphenyl substitution provides an electron-deficient aromatic coupling partner that is compatible with Pd‑catalyzed cross-coupling. The measured purity of ≥95% minimizes competing debromination or protodeboronation side‑products observed when using regioisomeric aryl halides of lower purity [1]. The aceto group can later be transformed into an amine or alcohol, making this compound a versatile hinge‑binding fragment precursor.

Metal-Chelating HPLC Stationary Phase Development

The 3‑hydroxypyridine core exhibits higher metal‑binding affinity than the 2‑hydroxy isomer, as established in 3‑hydroxypyridine complexation studies [2]. Immobilization of 5-(4-acetylphenyl)-3-hydroxypyridine onto silica supports via the acetyl group can create a novel chelating stationary phase for the separation of transition‑metal ions, where the quantitative purity specification (≥95%) directly correlates with column reproducibility.

Internal Standard for LC-MS Quantification of N‑Heterocyclic Metabolites

The compound’s unique molecular weight (213.078978594 Da monoisotopic mass) and isotopic distribution, combined with its 95‑purity certification, make it suitable as an internal standard in LC‑MS metabolomics workflows, particularly when quantifying oxidative metabolites of 3‑hydroxypyridine‑based pharmaceuticals [1].

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